

Application Note & Protocol: Quantitative Analysis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid

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Compound of Interest

Compound Name:	2-Hydroxy-6-methylpyrimidine-4-carboxylic acid
CAS No.:	89640-83-5
Cat. No.:	B1497468

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Introduction

2-Hydroxy-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrimidine class, a core structure in many biologically significant molecules, including nucleobases and various therapeutic agents.[1][2] Accurate quantification of this and related pyrimidine carboxylic acids is crucial in pharmaceutical development for purity assessment, stability testing, pharmacokinetic studies, and quality control of drug substances and products. [3] This document provides detailed analytical methods for the robust and accurate quantification of **2-Hydroxy-6-methylpyrimidine-4-carboxylic acid**, with a primary focus on High-Performance Liquid Chromatography (HPLC) with UV detection and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[4][5][6][7][8]

Method Selection: Rationale and Overview

The choice of analytical technique for quantifying a specific analyte depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis. For **2-Hydroxy-6-methylpyrimidine-4-carboxylic acid**, two primary methods are presented:

- Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This method is widely used for the analysis of pyrimidine derivatives.[2] It offers a balance of performance, cost-effectiveness, and accessibility. Given the presence of a chromophore in the pyrimidine ring, UV detection is a suitable choice.[9] This method is ideal for assay and purity determinations where the analyte concentration is relatively high.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the gold standard.[10][11][12][13] This technique couples the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry, allowing for precise quantification even in complex matrices.[12][14]

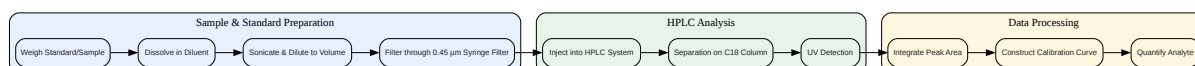
The following sections provide detailed protocols for both methods, along with guidelines for method validation based on ICH Q2(R2) principles.[6][7]

Part 1: RP-HPLC-UV Method

Principle

This method separates **2-Hydroxy-6-methylpyrimidine-4-carboxylic acid** from other components in a sample mixture based on its polarity using a reversed-phase C18 column. The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength.

Experimental Workflow



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Caption: Workflow for RP-HPLC-UV analysis.

Protocol: RP-HPLC-UV Quantification

1. Materials and Reagents:

- **2-Hydroxy-6-methylpyrimidine-4-carboxylic acid** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (ACS grade)
- Deionized water (18.2 M Ω ·cm)
- Phosphate buffer components (e.g., potassium phosphate monobasic)

2. Instrumentation:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Analytical balance
- Sonicator
- pH meter

3. Chromatographic Conditions:

Parameter	Condition
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	To be determined by UV scan (likely around 270-280 nm)

4. Preparation of Solutions:

- Diluent: 50:50 Methanol:Water
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
- Sample Preparation: Accurately weigh the sample, dissolve in the diluent, and dilute to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Method Validation (ICH Q2(R2) Framework):[\[4\]](#)[\[5\]](#)[\[6\]](#)

Parameter	Acceptance Criteria
Specificity	The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be assessed using a photodiode array (PDA) detector.
Linearity	Correlation coefficient (r^2) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy	% Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability & Intermediate)	Relative Standard Deviation (RSD) $\leq 2.0\%$. ^[4]
Limit of Quantitation (LOQ)	Signal-to-noise ratio of approximately 10:1.
Limit of Detection (LOD)	Signal-to-noise ratio of approximately 3:1.
Robustness	The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Part 2: LC-MS/MS Method

Principle

This method utilizes the high separation capability of liquid chromatography coupled with the high sensitivity and specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored for quantification, which significantly reduces matrix interference and enhances sensitivity.

Experimental Workflow



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Caption: Workflow for LC-MS/MS analysis.

Protocol: LC-MS/MS Quantification

1. Materials and Reagents:

- As per HPLC method, but with LC-MS grade solvents and additives.
- An appropriate internal standard (IS) (e.g., a stable isotope-labeled version of the analyte).

2. Instrumentation:

- LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
- UPLC/HPLC system.
- C18 or HILIC column suitable for LC-MS.

3. LC-MS/MS Conditions:

Parameter	Condition
Column	C18 column (e.g., 2.1 x 50 mm, 1.8 μ m)[15]
Mobile Phase A	0.1% Formic acid in Water[15]
Mobile Phase B	0.1% Formic acid in Acetonitrile[15]
Gradient	Optimized for rapid elution (e.g., 5% to 95% B in 5 minutes)
Flow Rate	0.3 - 0.5 mL/min
Ionization Mode	Electrospray Ionization (ESI), likely in negative mode due to the carboxylic acid group, but positive mode should also be tested.
Source Temperature	e.g., 120-150 °C[13][15]
Capillary Voltage	e.g., 2.5-3.5 kV[13][15]
MRM Transitions	To be determined by infusing a standard solution of the analyte. For a molecular weight of 154.13 g/mol, the precursor ion $[M-H]^-$ would be m/z 153.1. Product ions would be identified in MS2 scan mode.

4. Preparation of Solutions:

- Diluent: 50:50 Acetonitrile:Water.
- Standard and Sample Preparation: Similar to the HPLC method, but at much lower concentrations (e.g., ng/mL range). An internal standard is added to all samples and standards before any sample processing steps to correct for variability. For biological samples, protein precipitation (with acetonitrile) or solid-phase extraction (SPE) may be required to remove matrix components.[16]

5. Method Validation:

- Validation parameters are similar to the HPLC method but with more stringent acceptance criteria for sensitivity (LLOQ) and consideration of matrix effects.

- **Matrix Effect:** Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
- **Recovery:** The efficiency of the extraction procedure is determined at different concentration levels.

Data Presentation and System Suitability

For both methods, system suitability tests must be performed before each analytical run to ensure the performance of the chromatographic system.

System Suitability Parameters (HPLC-UV):

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
RSD of Peak Areas (n=6)	$\leq 2.0\%$

Conclusion

The choice between the RP-HPLC-UV and LC-MS/MS methods for the quantification of **2-Hydroxy-6-methylpyrimidine-4-carboxylic acid** will depend on the specific requirements of the analysis. The HPLC-UV method is robust and suitable for routine quality control and assay purposes. For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is superior. Both methods, when properly validated according to ICH guidelines, will provide accurate and reliable quantitative data, ensuring the quality and safety of pharmaceutical products.

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